molecular formula C9H17BrO B13184263 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane

Cat. No.: B13184263
M. Wt: 221.13 g/mol
InChI Key: MNPUOACNDWUDNA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane is a brominated cyclobutane derivative characterized by two substituents on the cyclobutane ring: a bromomethyl group and a propan-2-yloxy (isopropoxy) methyl group. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for applications requiring selective alkylation or further functionalization.

Such features distinguish it from simpler bromocyclobutanes and analogs with alternative substituents .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclobutane

InChI

InChI=1S/C9H17BrO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-7H2,1-2H3

InChI Key

MNPUOACNDWUDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₇BrO
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 1464983-52-5

Synthesis

The synthesis of this compound involves the bromination of cyclobutane derivatives followed by alkylation with propan-2-ol. The reaction conditions typically require careful control to ensure high yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains.

Compound MIC (µM) Target Bacteria
Compound A4.9S. warneri ATCC 27836
Compound B11S. saprophyticus ATCC 15305
Compound C44MRSA 17

These findings suggest that the bromomethyl group may play a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

The proposed mechanism of action for compounds like this compound involves:

  • Disruption of Cell Membranes : The hydrophobic nature of the cyclobutane ring allows for integration into lipid bilayers, disrupting membrane integrity.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, halting protein synthesis in bacteria.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by researchers at a prominent university tested various brominated cyclobutane derivatives against a panel of bacterial strains. The study found that one derivative exhibited an MIC value of 4.9 µM against S. warneri, indicating strong antibacterial potential.
  • Pharmacological Evaluation
    In another research project, the pharmacokinetics of a related compound were evaluated in vivo. Results showed favorable absorption and bioavailability, supporting further development for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s isopropoxy methyl group enhances polarity compared to non-oxygenated analogs (e.g., isobutyl in ). This may improve solubility in polar solvents but increase steric hindrance during reactions.
  • Reactivity : Bromomethyl groups in all compounds enable nucleophilic substitution (SN2/SN1), but electronic and steric effects vary. For example, the electron-withdrawing sulfonyl group in reduces nucleophilicity at the adjacent carbon, whereas the propargyl group in allows for alkyne-specific reactions.

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